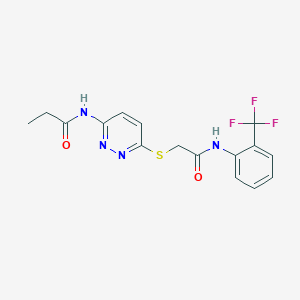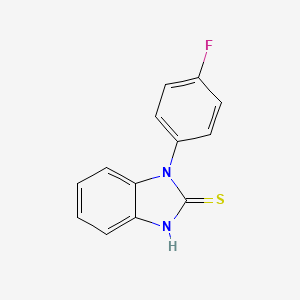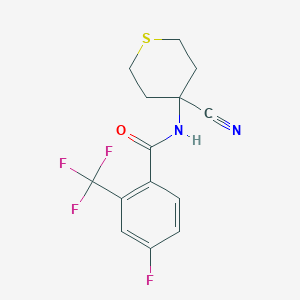
N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide, also known as GNE-495, is a small molecule inhibitor that targets the enzyme sialyltransferase. This enzyme is responsible for the addition of sialic acid to glycoproteins and glycolipids, which is an important process in the development and function of cells. GNE-495 has shown promise as a potential therapeutic agent for the treatment of cancer and other diseases.
作用機序
N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide works by inhibiting the activity of sialyltransferase, which is an important enzyme involved in the development and function of cells. By blocking the activity of this enzyme, N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide can prevent the addition of sialic acid to glycoproteins and glycolipids, which can disrupt the normal cellular processes that contribute to the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide has been shown to have a number of biochemical and physiological effects on cells. Studies have shown that N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide can inhibit cell migration and invasion, which can prevent the spread of cancer cells to other parts of the body.
実験室実験の利点と制限
One advantage of using N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide in lab experiments is its specificity for sialyltransferase. This allows researchers to target this specific enzyme and study its effects on cellular processes. However, one limitation of using N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide is its potential toxicity to cells. Researchers must carefully control the concentration and duration of exposure to N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide to avoid damaging cells.
将来の方向性
There are a number of future directions for research on N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide. One area of focus is the development of more potent and selective inhibitors of sialyltransferase. Additionally, researchers are exploring the potential use of N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide in combination with other therapeutic agents to enhance its effectiveness. Finally, studies are being conducted to better understand the molecular mechanisms underlying the effects of N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide on cellular processes.
合成法
N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide can be synthesized using a multi-step process that involves the reaction of various chemicals and reagents. The synthesis method involves the use of specialized equipment and techniques to ensure the purity and potency of the final product.
科学的研究の応用
N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide has been the subject of numerous scientific studies and research projects. These studies have focused on the potential use of N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide as a therapeutic agent for the treatment of cancer and other diseases. Research has shown that N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide can effectively inhibit sialyltransferase activity, which can lead to the suppression of tumor growth and metastasis.
特性
IUPAC Name |
N-(4-cyanothian-4-yl)-4-fluoro-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F4N2OS/c15-9-1-2-10(11(7-9)14(16,17)18)12(21)20-13(8-19)3-5-22-6-4-13/h1-2,7H,3-6H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYIGNPVHPWJTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C#N)NC(=O)C2=C(C=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2667603.png)

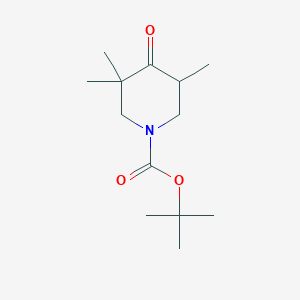
![(3-Amino-5-(phenylamino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2667607.png)
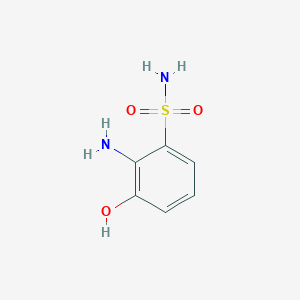
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2667610.png)
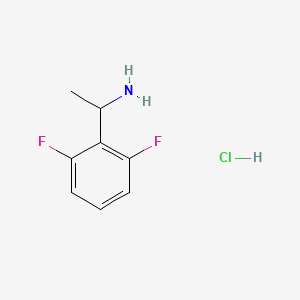

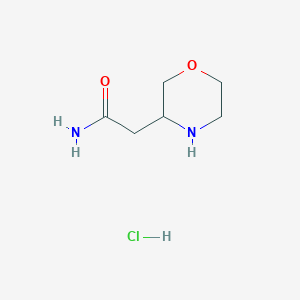
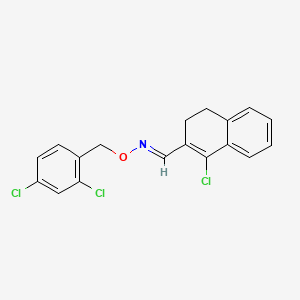
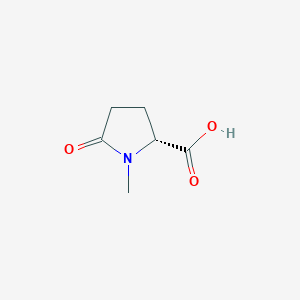
![N-[[2-(4-Methoxyphenoxy)pyridin-4-yl]methyl]but-2-ynamide](/img/structure/B2667624.png)
